molecular formula C15H26N4 B039931 1-Benzyl-1,4,7,10-tetraazacyclododecane CAS No. 112193-83-6

1-Benzyl-1,4,7,10-tetraazacyclododecane

Cat. No. B039931
M. Wt: 262.39 g/mol
InChI Key: FURLCQRFFWBENR-UHFFFAOYSA-N
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Description

1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the class of cyclen derivatives. It is known for its ability to form complexes with metal ions, which is valuable in various fields such as medicinal chemistry and material science.

Synthesis Analysis

Several synthetic routes have been developed for 1-Benzyl-1,4,7,10-tetraazacyclododecane. An improved synthesis method provides high yields and involves key intermediates like 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine and 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine (Kohl et al., 2007). Another route describes the simultaneous hydrogenolysis and deformylation of certain intermediates to synthesize the macrocycle efficiently (Kang Sang-Ihn et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4,7,10-tetraazacyclododecane has been elucidated through single-crystal X-ray diffraction, revealing chiral helical compound crystals and the interactions forming a π-electron-rich cavity (Xi et al., 2009).

Chemical Reactions and Properties

1-Benzyl-1,4,7,10-tetraazacyclododecane participates in various chemical reactions, forming complexes with different metal ions. It demonstrates selectivity for cations with large ionic radii, indicating its potential in separations and catalysis (Kabachnik et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of 1-Benzyl-1,4,7,10-tetraazacyclododecane in different environments. The crystal structures obtained from ethanol show significant interactions that lead to the formation of a π-electron-rich cavity, which could influence its solubility and interaction with metal ions (Wei Zhao et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-1,4,7,10-tetraazacyclododecane, such as its acid-base behavior and complex-forming capabilities, have been extensively studied. It exhibits high complexation capabilities and marked selectivity towards certain metal ions, making it a valuable ligand in coordination chemistry (Kabachnik et al., 1984).

Scientific Research Applications

  • Application in the Synthesis of DOTA-Based Affinity Tags

    • Scientific Field : Chemistry
    • Summary of the Application : 1-Benzyl-1,4,7,10-tetraazacyclododecane is used as a starting material for the synthesis of DOTA-based affinity tags . These tags are used in the creation of rare earth complexes .
    • Methods of Application : The compound is synthesized through improved routes, and then used in the creation of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane- 4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes .
    • Results or Outcomes : The outcomes of this application are the successful synthesis of the DOTA-based affinity tags and their use in the creation of rare earth complexes .
  • Application in the Synthesis of Rare Earth Complexes

    • Scientific Field : Chemistry
    • Summary of the Application : This compound is used in the synthesis of rare earth complexes . These complexes have numerous applications, including use as therapeutic radiopharmaceuticals, luminescent probes for biochemical analysis, or MRI contrast agents .
    • Methods of Application : The compound is synthesized through improved routes, and then used in the creation of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes .
    • Results or Outcomes : The outcomes of this application are the successful synthesis of the rare earth complexes and their use in various applications in biomedicine .
  • Application in the Preparation of Metal-coded DOTA-Based Affinity Tags

    • Scientific Field : Chemistry
    • Summary of the Application : This compound is used as a starting material for the preparation of metal-coded DOTA-based affinity tags . These tags are used in quantitative proteomics, as an additional or alternative method to established 2D-GE and recently developed methods employing isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (ITRAQ) .
    • Methods of Application : The compound is synthesized through improved routes, and then used in the creation of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid and its Y, Ho, Tm, and Lu complexes .
    • Results or Outcomes : The outcomes of this application are the successful synthesis of the metal-coded DOTA-based affinity tags and their use in quantitative proteomics .

Safety And Hazards

1-Benzyl-1,4,7,10-tetraazacyclododecane may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in cool, dry conditions in well-sealed containers under dry inert gas .

properties

IUPAC Name

1-benzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURLCQRFFWBENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCNCCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435403
Record name 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,4,7,10-tetraazacyclododecane

CAS RN

112193-83-6
Record name 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 890 mg (3.07 mmol) of 1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane in tetrahydrofuran under nitrogen was added 2.64 ml of 8M borane-methyl sulfide complex (21.1 mol, 7 equivalents). The mixture was heated to reflux allowing the methyl sulfide to distill out of the reaction flask. After 2 hours, the reaction was quenched by the addition of 12 ml 1.8M hydrochloric acid in methanol and refluxed for an additional 3 hours. Volatiles were removed by evaporation, and the solid resuspended in methanol and reevaporated. The product was crystallized from methanol/ethyl acetate; yield 455 mg, 37%. Mass spectrum (CI): m/e 263 (M+H).
Name
1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane
Quantity
890 mg
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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